N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their biological activity and are often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and indole intermediates. The benzimidazole can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The indole derivative is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
The final coupling step involves the reaction of the benzimidazole intermediate with the indole derivative in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides of the benzimidazole and indole rings.
Reduction: Reduced forms of the benzimidazole and indole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The chlorine atom enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-indol-1-yl)acetamide: Lacks the chlorine atom, resulting in different reactivity and binding properties.
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-chloro-1H-indol-1-yl)acetamide: Chlorine atom is positioned differently, affecting its chemical behavior.
Properties
Molecular Formula |
C20H19ClN4O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C20H19ClN4O/c21-15-8-7-14-9-11-25(18(14)12-15)13-20(26)22-10-3-6-19-23-16-4-1-2-5-17(16)24-19/h1-2,4-5,7-9,11-12H,3,6,10,13H2,(H,22,26)(H,23,24) |
InChI Key |
POOSZKMLEKQPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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